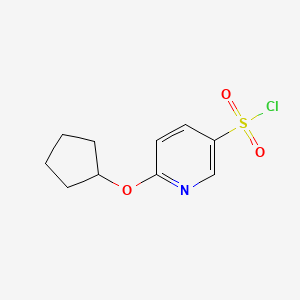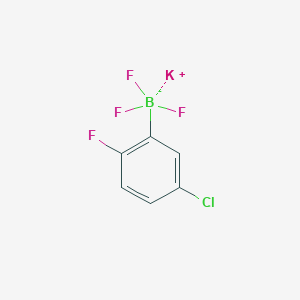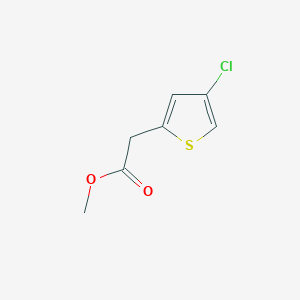
Methyl 2-(4-chlorothiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro substituent at the 4-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chlorothiophen-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Methyl 2-(4-chlorothiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorothiophen-2-yl)acetate depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and ester groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Methyl 2-(4-chlorothiophen-2-yl)acetate can be compared with other thiophene derivatives, such as:
Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but with the chloro substituent at the 5-position.
Methyl 2-(2-chlorothiophen-2-yl)acetate: Chloro substituent at the 2-position.
Methyl 2-(4-bromothiophen-2-yl)acetate: Bromine substituent instead of chlorine.
Uniqueness: The position of the chloro substituent in this compound can influence its reactivity and interactions with other molecules, making it unique compared to its isomers and analogs.
Properties
Molecular Formula |
C7H7ClO2S |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
methyl 2-(4-chlorothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3 |
InChI Key |
WRMXHXRTMWOYML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


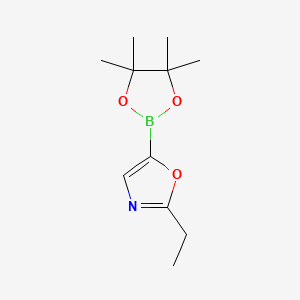


![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)
![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)
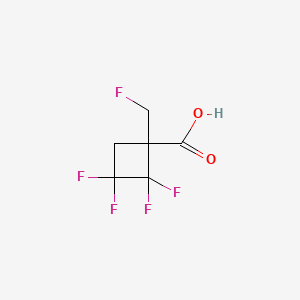
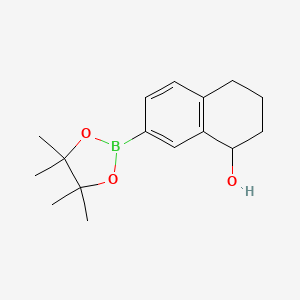
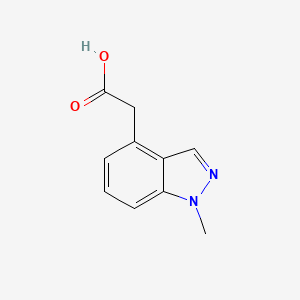
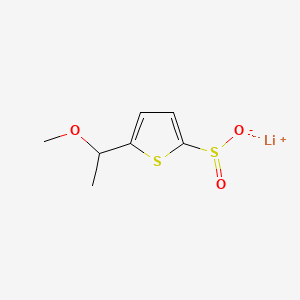
![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
